N-benzhydrylbenzamide
Overview
Description
N-Benzhydrylbenzamide is an organic compound that has garnered attention due to its structural properties and potential applications in various fields. It is characterized by the presence of a benzhydryl group attached to a benzamide moiety. This compound is known for its ability to mimic certain biological molecules, making it a candidate for therapeutic applications.
Mechanism of Action
Target of Action
N-Benzhydrylbenzamide is a small molecule that structurally mimics CD40 Ligand (CD40L) . The primary targets of this compound are the CD40 receptor and its ligand, CD40L . The interaction between CD40L and the CD40 receptor plays a crucial role in the regulation of T cell-dependent B cell proliferation, differentiation, and antibody production .
Mode of Action
This compound interferes with the interaction between CD40L and the CD40 receptor . By mimicking the structure of CD40L, this compound can bind to the CD40 receptor, potentially blocking the interaction between CD40 and CD40L . This interference could disrupt the normal signaling pathways and lead to changes in immune response.
Biochemical Pathways
Given its target, it is likely involved in the regulation of immune response pathways, particularly those involving t cell-dependent b cell proliferation, differentiation, and antibody production .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interference with the CD40-CD40L interaction . By blocking this interaction, this compound could potentially alter immune responses, particularly those involving T cells and B cells . .
Biochemical Analysis
Biochemical Properties
This compound interacts with the CD40 receptor, which is expressed on several cell types like B cells and dendritic cells . The interaction between CD40L and its receptor CD40 on B cells leads to several effects, including B-cell proliferation, prevention of B cell apoptosis, and immunoglobulin production .
Cellular Effects
This compound, by mimicking CD40L, can influence cell function. It can regulate T cell dependent B cell proliferation, differentiation, and antibody production . Blocking the interaction between CD40 and CD40L can lead to several adverse effects like lack of T cell dependent B cell proliferation and antibody production .
Molecular Mechanism
This compound exerts its effects at the molecular level by mimicking CD40L and interacting with the CD40 receptor . This interaction can lead to B-cell proliferation, prevention of B cell apoptosis, and immunoglobulin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: this compound can be synthesized using the Gabriel synthesis and Scotten-Baumann benzoylation reactions . The Gabriel synthesis involves the formation of a phthalimide intermediate, which is then reacted with benzhydryl chloride to form the desired product. The Scotten-Baumann benzoylation involves the reaction of benzhydrylamine with benzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Benzhydrylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzhydrylamine derivatives.
Substitution: Various substituted benzamides depending on the substituents introduced.
Scientific Research Applications
N-Benzhydrylbenzamide has several applications in scientific research:
Chemistry: Used as a model compound for studying amide bond formation and cleavage.
Comparison with Similar Compounds
N-Benzhydrylbenzamide can be compared with other benzamide derivatives such as:
- N,N-Diphenethylbenzamide
- N,N-Dihexylbenzamide
- N,N-Dioctylbenzamide
Uniqueness: this compound is unique due to its structural mimicry of the CD40 ligand, which is not commonly observed in other benzamide derivatives. This property makes it particularly valuable for research in immunotherapy and receptor-ligand interactions.
Properties
IUPAC Name |
N-benzhydrylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c22-20(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMNSMRPXCPPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276951 | |
Record name | N-benzhydrylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485-72-9 | |
Record name | N-(DIPHENYLMETHYL)BENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzhydrylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZHYDRYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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